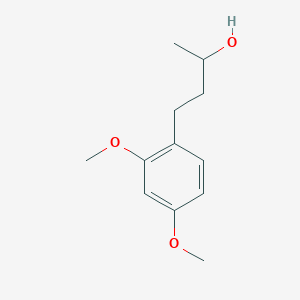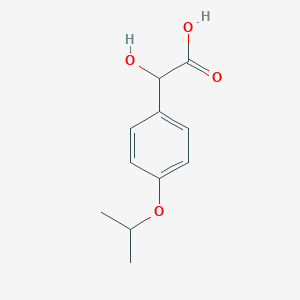
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable oxazolidinone derivative with an aminomethylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction can produce aminomethylated products.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R)-4-(aminomethyl)-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]pyrrolidin-2-one
- (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane
Uniqueness
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is unique due to its specific chiral configuration and the presence of both aminomethyl and oxazolidinone functional groups
Eigenschaften
Molekularformel |
C6H13ClN2O2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m1./s1 |
InChI-Schlüssel |
RTCNFPDSSDAUJB-PGMHMLKASA-N |
Isomerische SMILES |
CC1([C@H](NC(=O)O1)CN)C.Cl |
Kanonische SMILES |
CC1(C(NC(=O)O1)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)




![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)




